molecular formula C11H17N3O B1529262 [1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol CAS No. 138030-61-2

[1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol

Cat. No.: B1529262
CAS No.: 138030-61-2
M. Wt: 207.27 g/mol
InChI Key: KXZJQZJDUGZCFO-UHFFFAOYSA-N
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Description

1-(2-Pyrimidinylmethyl)-4-Piperidinemethanol is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring attached to a piperidine ring via a methylene bridge, with a hydroxyl group attached to the piperidine ring

Scientific Research Applications

1-(2-Pyrimidinylmethyl)-4-Piperidinemethanol has several scientific research applications, including:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.

    Biological Studies: Researchers study this compound to understand its interactions with biological molecules and its effects on cellular processes.

    Industrial Chemistry: The compound may be used as an intermediate in the synthesis of other chemicals or as a reagent in various industrial processes.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with phosphodiesterase 9 (pde9) and other protein tyrosine kinases . These enzymes play crucial roles in cellular signaling pathways, influencing cell growth, differentiation, and metabolism.

Mode of Action

It is likely that the compound interacts with its target enzymes, potentially inhibiting their activity and thereby altering cellular signaling pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . .

Preparation Methods

The synthesis of [1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol typically involves the reaction of 2-chloromethylpyrimidine with 4-piperidinemethanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(2-Pyrimidinylmethyl)-4-Piperidinemethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions. Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used to introduce various functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution on the pyrimidine ring may introduce an amino group.

Comparison with Similar Compounds

1-(2-Pyrimidinylmethyl)-4-Piperidinemethanol can be compared with other similar compounds, such as:

The uniqueness of 1-(2-Pyrimidinylmethyl)-4-Piperidinemethanol lies in its specific structure, which combines the properties of both pyrimidine and piperidine rings, potentially offering unique pharmacological and chemical properties.

Properties

IUPAC Name

[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c15-9-10-2-6-14(7-3-10)8-11-12-4-1-5-13-11/h1,4-5,10,15H,2-3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZJQZJDUGZCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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